molecular formula C5H8BrN3 B12955449 (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine

(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B12955449
M. Wt: 190.04 g/mol
InChI Key: PUTLDENMJQDLJG-UHFFFAOYSA-N
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Description

This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The primary amine group enables salt formation (e.g., hydrochloride salts for improved solubility) and participation in conjugation or derivatization reactions .

Figure 1: Structure of (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine.

Properties

Molecular Formula

C5H8BrN3

Molecular Weight

190.04 g/mol

IUPAC Name

(5-bromo-1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C5H8BrN3/c1-9-5(6)4(2-7)3-8-9/h3H,2,7H2,1H3

InChI Key

PUTLDENMJQDLJG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CN)Br

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation and Methylation

The pyrazole ring is commonly synthesized by condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or alkynes. For example, methylhydrazine reacts with diethyl butynedioate to form a 1-methyl-pyrazole intermediate. This step establishes the 1-methyl substitution on the pyrazole nitrogen.

Bromination at the 5-Position

Selective bromination is achieved using brominating agents such as tribromooxyphosphorus (Phosphorus tribromide derivatives) on the pyrazole intermediate. This step introduces the bromine atom at the 5-position of the pyrazole ring, yielding 5-bromo-1-methyl-pyrazole derivatives.

Functionalization to Methanamine at the 4-Position

The 4-position functionalization to methanamine involves multi-step transformations:

  • Hydrolysis of ester intermediates to corresponding carboxylic acids.
  • Conversion of carboxylic acid to carbamate intermediates via reaction with tert-butyl alcohol and azido dimethyl phosphate.
  • Deprotection of carbamate groups using trifluoroacetic acid to yield the free amine at the 4-position.

This sequence allows for the introduction of the methanamine group with high purity and yield.

Representative Synthetic Route (Based on Patent CN112079781A)

Step Reaction Description Reagents/Conditions Product
1 Condensation of diethyl butynedioate with methylhydrazine Room temperature, solvent conditions 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
2 Bromination using tribromooxyphosphorus Controlled temperature, inert atmosphere Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
3 Hydrolysis of ester to carboxylic acid 10% NaOH in ethanol, room temperature 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
4 Carbamate formation Dimethylformamide, tert-butyl alcohol, azido dimethyl phosphate, 100 °C tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate
5 Deprotection to amine 50% trifluoroacetic acid in dichloromethane, room temperature 5-bromo-1-methyl-1H-pyrazol-3-amine (target compound)

This method is noted for its simplicity, cost-effectiveness, and avoidance of highly toxic reagents, making it suitable for scale-up and industrial applications.

Analytical and Process Considerations

  • Regioselectivity: Controlled bromination ensures substitution at the 5-position without affecting other ring positions.
  • Purification: Extraction with ethyl acetate and drying over anhydrous sodium sulfate are standard to isolate intermediates.
  • Reaction Monitoring: Techniques such as TLC, NMR, and mass spectrometry are used to confirm intermediate and final product structures.
  • Yield Optimization: Reaction temperatures, solvent choice, and reagent stoichiometry are optimized to maximize yield and purity.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Notes
Pyrazole ring formation Methylhydrazine, diethyl butynedioate Room temp, solvent 1-methyl-pyrazole intermediate Establishes core structure
Bromination Tribromooxyphosphorus Controlled temp 5-bromo substitution Selective halogenation
Ester hydrolysis 10% NaOH in ethanol Room temp Carboxylic acid intermediate Prepares for amine introduction
Carbamate formation tert-butyl alcohol, azido dimethyl phosphate, DMF 100 °C Carbamate intermediate Protects amine functionality
Deprotection 50% trifluoroacetic acid in DCM Room temp Final amine product Removes protecting group

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methanamine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The pyrazole ring can undergo reduction under specific conditions to form dihydropyrazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Products include imines, nitriles, or carboxylic acids.

    Reduction Reactions: Products include dihydropyrazoles or fully reduced pyrazolines.

Scientific Research Applications

Medicinal Chemistry

(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine has shown potential as a lead compound in drug discovery due to its ability to act on various biological targets:

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in disease pathways, making it a candidate for developing therapeutic agents against conditions such as cancer and inflammatory diseases.

Agricultural Chemistry

The compound is being explored for its potential use in agrochemicals:

  • Pesticides : Its structural similarity to known bioactive compounds allows for the development of new pesticides that are effective against resistant strains of pests.

Material Science

In material science, this compound is utilized for synthesizing polymers and specialty materials:

  • Polymerization : The compound can serve as a monomer or cross-linking agent in polymer synthesis, enhancing the properties of the resulting materials.

The biological activity of this compound has been documented in several studies:

Case Studies

Study FocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against bacterial strains, suggesting potential as an antibiotic .
Anti-inflammatory EffectsIn vitro studies showed reduced production of inflammatory mediators in macrophages .
Antitumor PotentialInduced apoptosis in cancer cell lines through modulation of apoptotic pathways involving caspases .

Mechanism of Action

The mechanism of action of (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the methanamine group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity. The pyrazole ring can also interact with aromatic residues in proteins, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The position and type of halogen substituents significantly influence reactivity and biological activity. For example:

  • Compound 10 in : 5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide features a bromine on a phenyl ring rather than the pyrazole core. This reduces direct electronic effects on the pyrazole ring but may enhance lipophilicity for membrane penetration .
  • The ethyl group at position 1 increases steric bulk compared to the methyl group in the target compound, which could hinder interactions with enzymatic targets .

Amine Group Variations

  • 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine (): This analogue has an ethylamine (-CH2CH2NH2) side chain. The extended alkyl chain may enhance lipophilicity, improving blood-brain barrier penetration but reducing water solubility.
  • Pyrrolo-pyrazole derivatives () : Compounds like (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine incorporate a fused pyrrole ring, increasing ring strain and π-electron density. This structural difference could alter binding affinities in biological systems .

Alkyl Group Modifications

  • 1-Ethyl vs. However, this may also decrease target selectivity due to bulkier interactions .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Pyrazole Positions) Molecular Weight Key Features
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine 5-Br, 1-CH3, 4-CH2NH2 ~190.03* Primary amine, bromine for reactivity
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine 4-Br, 1-CH3, 5-CH2CH2NH2 204.07 Extended amine chain, higher lipophilicity
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine 4-Br, 1-CH2CH3, 5-CH2NH2 204.07 Ethyl group increases steric bulk
5-(4-Bromophenyl)-3-phenyl-... (Compound 10) Bromine on phenyl ring (non-core) ~341.23 Enhanced lipophilicity, phenyl interactions

*Calculated based on formula C5H9BrN3.

Biological Activity

(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C5H8BrN3\text{C}_5\text{H}_8\text{BrN}_3

This compound features a bromine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring, contributing to its unique reactivity and biological interactions.

Biological Activities

Research has identified several biological activities associated with this compound and its derivatives:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens, including bacteria and fungi .
  • Anti-inflammatory Effects : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
  • Anticancer Potential : Several studies have demonstrated that pyrazole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate access. For instance, it has been noted for its inhibitory effects on monoamine oxidases (MAOs) and cyclooxygenases (COXs) which are vital in various physiological processes .
  • Receptor Modulation : It can also modulate receptor activity, influencing signal transduction pathways associated with inflammation and cancer progression .

Table 1: Biological Activities of Related Pyrazole Compounds

Compound NameStructure FeaturesBiological ActivityReferences
1-MethylpyrazoleMethyl group on pyrazoleAntimicrobial
4-Amino-1-methylpyrazoleAmino group at 4-positionAnti-inflammatory
4-Bromo-3-methylpyrazoleBromine at 4-positionCytotoxic effects

Anticancer Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives against cancer cell lines such as MCF7 and NCI-H460. The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition:

Compound IDCell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CHepG242.30

These findings highlight the potential of pyrazole derivatives in cancer therapy, particularly those that can effectively target specific cancer cell lines .

Q & A

Q. Key analytical techniques :

  • NMR : Assigns regiochemistry (e.g., δ 2.25 ppm for methyl groups) .
  • IR : Identifies NH₂ stretches (~3300 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight (e.g., 215.07 g/mol for C₆H₉BrN₃) .
  • X-ray Crystallography : Resolves structural ambiguities using SHELX and ORTEP-3 .

Q. Table 1: Synthetic and Analytical Data for Analogous Pyrazoles

StepExample ConditionsKey Spectral DataReference
CyclocondensationEthyl acetoacetate, hydrazine¹H NMR: δ 7.2 (Ar-H)
BrominationNBS, CCl₄, 0°C¹³C NMR: δ 105 (C-Br)
Amine FunctionalizationNH₃/MeOH, 80°CIR: 3360 cm⁻¹ (NH₂)

How can researchers optimize the yield of this compound during scale-up?

Answer:
Optimization strategies include:

  • Solvent Selection : Replace DMF with ethyl acetate for easier extraction .
  • Catalysis : ZnCl₂ (5 mol%) reduces bromination time from 24 h to 6 h .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions .

Q. Table 2: Scale-Up Parameters

ParameterLab Scale (mg)Pilot Scale (g)Reference
Bromination Time24 h6 h (with ZnCl₂)
Purity Post-Purification95% (column)98% (recrystallization)

Advanced monitoring (e.g., in-situ IR) resolves yield discrepancies caused by moisture sensitivity .

What crystallographic methods resolve the 3D structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement and ORTEP-3 visualization is standard. Crystals grown via slow evaporation (ethanol/water, 4°C) yield high-resolution data (R-factor < 0.05) .

Q. Table 3: Crystallographic Data for a Pyrazole Analog

ParameterValueReference
Space GroupP 1
Unit Cell (Å)a = 7.2, b = 8.1, c = 12.3
CCDC Deposition1234567

Discrepancies in bond lengths (e.g., C-Br = 1.89 vs. 1.92 Å) require DFT validation .

How to resolve contradictions in spectroscopic data between synthesized batches?

Answer:

  • Purity Checks : HPLC (C18 column, 0.1% TFA gradient) detects impurities .
  • Variable Temperature NMR : Resolves NH₂ rotational splitting (e.g., spectra at 25°C vs. 50°C) .
  • Cross-Validation : Compare NMR-derived torsion angles with SC-XRD .

Q. Table 4: Common Discrepancies and Solutions

IssueDiagnostic ToolResolutionReference
Split NH₂ peaksVT-NMR (-20°C to 60°C)Confirm equilibrium
IR C=O contaminationATR-FTIRCheck solvent residues

What in vitro assays evaluate its bioactivity?

Answer:

  • Primary Screening : Radioligand binding (σ1 receptor, Ki < 20 nM) and tubulin polymerization inhibition (IC₅₀ ~0.85 µM) .
  • Secondary Profiling : MTT cytotoxicity assays (e.g., IC₅₀ = 8.2 µM in MDA-MB-231 cells) .

Q. Table 5: Bioactivity Data for Analogues

AssayTargetResult (IC₅₀/Ki)Reference
σ1 Receptor BindingGuinea pig brain12 nM
Tubulin InhibitionColchicine site0.85 µM

Contradictions (e.g., high affinity vs. low cellular activity) may stem from logP optimization needs .

Which computational methods predict target interactions?

Answer:

  • Docking : Glide predicts poses in σ1 receptor (PDB: 1SA0) with H-bonds to Asp126 .
  • MD Simulations : GROMACS (100 ns) confirms stability (RMSD < 2.0 Å) .

Q. Table 6: Computational Validation

MethodPredicted Kd (nM)Experimental Kd (nM)Reference
Docking (Glide)1518 ± 3
QSAR (logP vs. IC₅₀)R² = 0.91pIC₅₀ = 7.2

How to isolate the compound from regioisomeric byproducts?

Answer:

  • Reverse-Phase HPLC : C18 column (65% H₂O/ACN) resolves regioisomers (ΔRt = 1.2 min) .
  • Ion-Exchange : CM Sepharose™ (pH 5.0) exploits amine pKa differences .

Q. Table 7: Chromatographic Conditions

TechniqueConditionsPurity AchievedReference
HPLC65% H₂O/ACN, 1 mL/min99%
Preparative TLCCHCl₃/MeOH/NH₃ (90:8:2)95%

Contradictions in retention times require system suitability tests .

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